

An In-depth Technical Guide to "S07" Compounds

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Compound of Interest

Compound Name: S07-2009

Cat. No.: B12396099

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Introduction

The designation "S07" is not unique to a single chemical entity and can refer to several distinct compounds of interest in research and development. This technical guide provides a comprehensive overview of the physical and chemical properties, relevant biological data, and experimental protocols for four such compounds: the potent AKR1C3 inhibitor S07-2005, the chemical ligand S07 (2-(2,4-dimethylphenoxy)-1-morpholin-4-yl-ethanone), the sulfur allotrope Heptasulfur (S₇), and the heterocyclic compound Heptasulfur Imide (S₇NH). This document is intended for researchers, scientists, and drug development professionals.

S07-2005: A Selective Aldo-Keto Reductase 1C3 (AKR1C3) Inhibitor

S07-2005 is a potent and selective inhibitor of Aldo-Keto Reductase Family 1 Member C3 (AKR1C3), an enzyme implicated in cancer progression and drug resistance.^[1] It has been identified as a potential chemotherapeutic potentiator in cancer therapy.

Physical and Chemical Properties of S07-2005

While a complete dataset of its physical properties is not readily available in the public domain, key biological activity data has been reported.

Property	Value	Reference
AKR1C3 IC ₅₀	0.13 μ M	
AKR1C4 IC ₅₀	0.75 μ M	
Molecular Formula	C ₂₀ H ₂₂ N ₂ O ₅ S	[2]
Molecular Weight	402.47 g/mol	[2]

Experimental Protocols

Synthesis of Racemic S07-2005

A detailed synthetic scheme for S07-2005 has been described in the scientific literature.[2] The synthesis involves a multi-step process, the specifics of which can be found in the supporting information of the cited publication. High-performance liquid chromatography (HPLC), ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) were used to characterize the final compound.[2]

In Vitro AKR1C3 Inhibition Assay

The inhibitory activity of S07-2005 against AKR1C3 is determined by measuring the inhibition of the NADP⁺-dependent oxidation of a substrate.

Materials and Reagents:

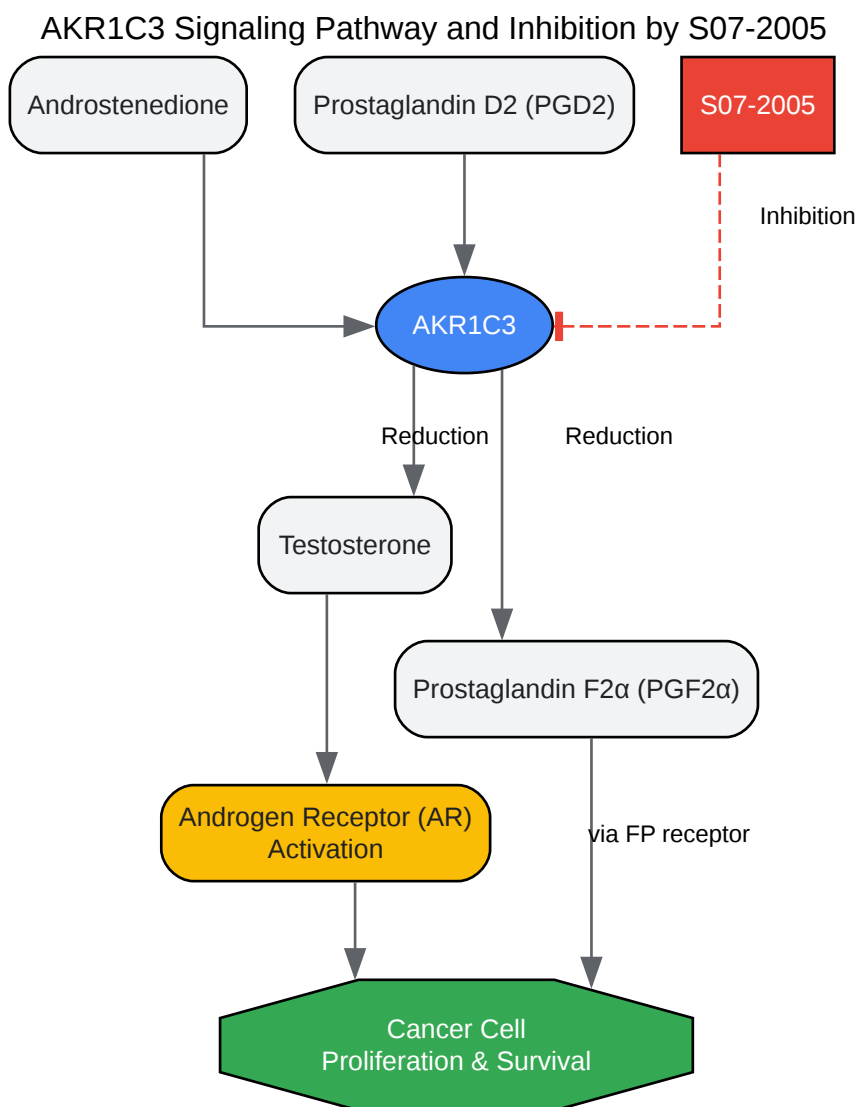
- Recombinant human AKR1C3 enzyme
- Substrate (e.g., S-tetralol or 9,10-phenanthrenequinone)
- NADPH (cofactor)
- Inhibitor (S07-2005) dissolved in DMSO
- Assay buffer (e.g., 100 mM phosphate buffer, pH 7.4)

Procedure:

- The assay is typically performed in a 96-well plate format.
- The reaction mixture contains the assay buffer, the AKR1C3 enzyme, NADPH, and the substrate.
- S07-2005, at various concentrations, is added to the reaction mixture. A control with DMSO alone is also included.
- The rate of NADPH consumption is monitored by measuring the decrease in absorbance at 340 nm over time using a plate reader.
- The IC_{50} value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is calculated from the dose-response curve.

AKR1C3 Signaling Pathway and Inhibition by S07-2005

AKR1C3 is involved in the biosynthesis of potent androgens and the metabolism of prostaglandins, which can promote cancer cell proliferation and survival. Inhibition of AKR1C3 by S07-2005 can disrupt these pathways, leading to anti-cancer effects and potentiation of other chemotherapeutic agents.



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References

- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]

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